1-(4-Fluorophenyl)-3-methylbut-2-en-1-one
Description
Contextualization within α,β-Unsaturated Ketone Chemistry
The core functional group in 1-(4-Fluorophenyl)-3-methylbut-2-en-1-one is an α,β-unsaturated ketone. This is a motif where a carbonyl group is conjugated with a carbon-carbon double bond. nih.gov This conjugation leads to a delocalization of pi-electrons across the O=C-C=C system, which significantly influences the molecule's reactivity. mdpi.com
Unlike simple ketones, α,β-unsaturated ketones have two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows them to undergo both 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon). rsc.org The type of addition that predominates depends on the nature of the nucleophile and the reaction conditions. This reactivity makes α,β-unsaturated ketones versatile building blocks in organic synthesis. nih.gov
Positioning of this compound within the Chalcone (B49325) Structural Class
Chalcones are a class of organic compounds that are biogenetically precursors of flavonoids and isoflavonoids. mdpi.com Structurally, they are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. researchgate.net The general structure is 1,3-diaryl-2-propen-1-one.
While this compound does not strictly fit the 1,3-diaryl definition of a chalcone (as one of the "aryl" groups is a methyl group), it is often considered a chalcone analogue due to the presence of the core α,β-unsaturated keto-group attached to an aromatic ring. These analogues are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.net
Significance of Fluorine Substitution in the Aromatic Moiety in Chemical Research
The presence of a fluorine atom on the phenyl ring is a key feature of this compound. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its substitution can influence a molecule's:
Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways and increase the half-life of a compound in biological systems. mdpi.com
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. mdpi.com
Binding Affinity: The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, potentially increasing the binding affinity of a molecule to its biological target. mdpi.com
For these reasons, the incorporation of fluorine is a common strategy in the design of new pharmaceuticals and agrochemicals. chemazone.comresearchgate.net The biological activities of fluorinated chalcones, in particular, have been a subject of extensive research, with studies reporting anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.gov
Overview of Research Trajectories and Methodological Approaches for Related Compounds
The study of compounds like this compound typically follows several research trajectories, primarily focused on their synthesis and the evaluation of their potential applications.
Synthesis: The most common method for the synthesis of chalcones and their analogues is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. mdpi.com In the context of this compound, this would likely involve the reaction of 4-fluorobenzaldehyde (B137897) with 3-methyl-2-butanone (B44728). Various catalysts and reaction conditions, including microwave irradiation and the use of solid supports, have been developed to improve the efficiency and environmental friendliness of this reaction. researchgate.netnih.gov
Characterization: Once synthesized, the characterization of such compounds is crucial to confirm their structure and purity. The following analytical techniques are typically employed:
| Analytical Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl and carbon-carbon double bond. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the fragmentation pattern of the molecule. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline sample. |
Application-focused Research: Research into chalcone analogues is often driven by the search for new biologically active compounds. This involves screening the compounds for various activities, such as antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-methylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMUQNCYEDRADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 1 4 Fluorophenyl 3 Methylbut 2 En 1 One
Classic Synthetic Strategies Applicable to the 1-(4-Fluorophenyl)-3-methylbut-2-en-1-one Framework
Traditional methods for the formation of α,β-unsaturated ketones remain highly relevant in modern synthesis. These approaches, including the Claisen-Schmidt condensation and olefination reactions, offer reliable pathways to the target molecule.
The Claisen-Schmidt condensation is a robust and widely employed method for the synthesis of chalcones and related enones. This reaction involves the base- or acid-catalyzed condensation of an aldehyde or ketone with another carbonyl compound, followed by dehydration to yield the α,β-unsaturated ketone.
For the synthesis of this compound, this would involve the reaction of 4-fluoroacetophenone with acetone. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like ethanol (B145695) or methanol (B129727). The base deprotonates the α-carbon of acetone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of 4-fluoroacetophenone. The subsequent aldol (B89426) addition product readily dehydrates under the reaction conditions to afford the more stable conjugated system of the target compound.
Olefination reactions provide an alternative and powerful strategy for the construction of the carbon-carbon double bond in this compound.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). To synthesize the target molecule, 4-fluorobenzaldehyde (B137897) could be reacted with acetonyltriphenylphosphonium chloride in the presence of a strong base to generate the corresponding ylide in situ. This ylide would then react with the aldehyde to form an oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. mnstate.eduyoutube.com A key advantage of the Wittig reaction is the unambiguous placement of the double bond.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide. wikipedia.orgalfa-chemistry.com This reaction typically provides excellent stereoselectivity, favoring the formation of the (E)-alkene. For the synthesis of this compound, 4-fluorobenzaldehyde would be treated with the carbanion generated from diethyl (2-oxopropyl)phosphonate. A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, facilitating its removal from the reaction mixture. alfa-chemistry.com
| Olefination Reaction | Reactants | Key Reagent | Byproduct | Stereoselectivity |
| Wittig Reaction | 4-Fluorobenzaldehyde, Acetonyltriphenylphosphonium chloride | Phosphorus Ylide | Triphenylphosphine oxide | Generally less selective |
| Horner-Wadsworth-Emmons | 4-Fluorobenzaldehyde, Diethyl (2-oxopropyl)phosphonate | Phosphonate Carbanion | Water-soluble phosphate | Predominantly (E)-alkene wikipedia.orgalfa-chemistry.com |
Advanced and Sustainable Synthetic Approaches for this compound
In line with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient processes.
Solvent-free synthesis offers a significant green advantage by eliminating the need for volatile and often toxic organic solvents. The Claisen-Schmidt condensation, for example, can be effectively carried out under solvent-free conditions by grinding the reactants with a solid base catalyst. researchgate.netresearchgate.net This technique, known as mechanochemistry, can lead to higher yields, shorter reaction times, and simpler work-up procedures.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes. This is due to the efficient and uniform heating of the reaction mixture. The synthesis of chalcones, including those structurally similar to this compound, has been successfully achieved using microwave-assisted Claisen-Schmidt condensation, often under solvent-free conditions, leading to high yields and cleaner reactions. bohrium.comscielo.org.bo
| Green Synthesis Method | Key Feature | Typical Reaction Time | Advantages |
| Solvent-Free (Mechanochemistry) | Grinding reactants with a solid catalyst | Minutes to hours | Reduced waste, simpler work-up, often higher yields researchgate.net |
| Microwave-Assisted (MAOS) | Use of microwave irradiation for heating | Minutes | Drastically reduced reaction times, increased yields, cleaner reactions bohrium.comscielo.org.bo |
The use of catalysts is central to many modern synthetic strategies, offering pathways to increased efficiency, selectivity, and sustainability.
Heterogeneous catalysts are in a different phase from the reactants, which allows for easy separation and recycling of the catalyst. For the synthesis of chalcones, a variety of solid acid and base catalysts have been explored. These include materials like zeolites, clays, and supported metal oxides. The use of heterogeneous catalysts in solvent-free or microwave-assisted reactions further enhances the green credentials of the synthesis. For example, the use of a reusable heterogeneous catalyst has been shown to be effective in the solvent-free Claisen-Schmidt condensation for the synthesis of biologically active chalcones. scispace.com
Homogeneous catalysts , which are in the same phase as the reactants, often offer higher activity and selectivity. In the context of synthesizing α,β-unsaturated ketones, various transition metal complexes can be employed. While specific examples for this compound are scarce, homogeneous catalysts are widely used in related transformations such as cross-coupling and carbonylation reactions that could potentially be adapted for its synthesis.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of any synthetic route can be significantly improved by systematically optimizing the reaction conditions. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.
In catalytic approaches, the nature of the catalyst, its loading, and the reaction temperature are critical factors. For instance, in a study on the synthesis of dihydrobenzofuran neolignans, optimization of the oxidant, solvent, and reaction time led to a significant improvement in both conversion and selectivity. scielo.br While directly applicable data for this compound is limited, the principles of reaction optimization remain the same. A systematic approach, often employing design of experiments (DoE), can be used to identify the optimal set of conditions that maximize the yield and selectivity for the desired product while minimizing waste and energy consumption.
A hypothetical optimization study for the Claisen-Schmidt synthesis could involve screening different bases and solvents, as illustrated in the table below.
| Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| NaOH | Ethanol | 25 | 65 |
| KOH | Methanol | 25 | 70 |
| NaOH | Ethanol | 50 | 75 |
| KOH | Methanol | 50 | 80 |
| Solid NaOH | Solvent-free (grinding) | 25 | 85 |
This systematic approach allows for the identification of the most efficient and selective conditions for the synthesis of this compound.
Stereoselective Synthesis of Isomers of this compound
The synthesis of specific isomers of this compound, an α,β-unsaturated ketone, requires methodologies that can control the geometry of the carbon-carbon double bond, leading to either the (E)- or (Z)-isomer. While standard Claisen-Schmidt condensation reactions often yield the thermodynamically more stable (E)-isomer, achieving high stereoselectivity or accessing the less stable (Z)-isomer typically involves alternative synthetic strategies. nih.govresearchgate.net
Control of (E)/(Z) Isomerism:
Standard base-catalyzed aldol condensation (Claisen-Schmidt reaction) between 4-fluoroacetophenone and 3-methyl-2-butanone (B44728) is a common route for synthesizing chalcone-like structures. These conditions generally favor the formation of the (E)-isomer, which is typically more stable due to reduced steric hindrance. nih.govmdpi.com For instance, the synthesis of analogous fluorinated chalcones via Claisen-Schmidt condensation has been shown to produce the (E)-isomer with excellent yield. researchgate.net
To achieve higher stereoselectivity or to synthesize the (Z)-isomer, other olefination reactions can be employed. The Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction) are powerful tools for forming alkenes with controlled stereochemistry. The choice of ylide (stabilized or non-stabilized), solvent, and the presence of salts can influence the E/Z ratio of the product. For example, the reaction of substituted benzyltriphenylphosphonium (B107652) bromides with related α,β-unsaturated esters has been investigated to stereoselectively produce (Z)-isomers upon heating. rsc.org
Another approach involves Julia-Kocienski olefination, which has been successfully used in the stereoselective synthesis of conjugated fluoro enynes, demonstrating E-stereoselectivity under mild conditions mediated by bases like DBU or LHMDS. nih.gov Such methods could potentially be adapted for the synthesis of the target compound.
The table below summarizes potential strategies for controlling the stereochemical outcome.
| Method | Typical Reagents/Catalysts | Expected Predominant Isomer | Notes |
| Claisen-Schmidt Condensation | NaOH or KOH in ethanol | (E) | This is the most common method for chalcone (B49325) synthesis and generally yields the more stable trans-isomer. nih.govrasayanjournal.co.in |
| Wittig Reaction | Phosphonium ylides | (Z) or (E) | Stereoselectivity depends on the nature of the ylide; unstabilized ylides often favor the (Z)-isomer. |
| Horner-Wadsworth-Emmons | Phosphonate carbanions | (E) | This modification of the Wittig reaction typically provides excellent selectivity for the (E)-alkene. |
| Julia-Kocienski Olefination | Benzothiazolyl (BT) sulfones, DBU, LHMDS | (E) | Known to produce high yields with moderate to excellent E-stereoselectivity for related compounds. nih.gov |
Asymmetric Synthesis:
While this compound itself is achiral, subsequent reactions can introduce stereocenters. Asymmetric catalysis can be used to create chiral derivatives with high enantioselectivity. For example, asymmetric Michael addition of nucleophiles (like nitromethane) to the chalcone scaffold can be catalyzed by chiral organocatalysts, such as those derived from Cinchona alkaloids, to produce chiral products with enantiomeric excesses up to 99%. nih.gov Such strategies are key to producing specific enantiomers of derivatives for pharmacological studies.
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The purification of this compound and its synthetic intermediates is crucial for removing unreacted starting materials, catalysts, and byproducts. The primary techniques employed are recrystallization and column chromatography, with thin-layer chromatography (TLC) used for monitoring reaction progress and assessing purity. rasayanjournal.co.inbeilstein-journals.org
Recrystallization:
Recrystallization is a widely used technique for purifying solid chalcone derivatives. The crude product obtained from the reaction mixture is dissolved in a hot solvent and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. For fluorinated chalcones, ethanol is a commonly reported solvent for recrystallization. rasayanjournal.co.in In the synthesis of a structurally similar compound, (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, the crude solid was successfully recrystallized from acetone. nih.gov The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.
Chromatographic Methods:
Column chromatography is the most versatile method for the purification of both the final product and any non-crystalline intermediates.
Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of the synthesis. It helps in identifying the number of components in a mixture and optimizing the solvent system for column chromatography. beilstein-journals.org For fluorinated chalcones, typical mobile phases consist of mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297). rasayanjournal.co.inrsc.org
Silica (B1680970) Gel Column Chromatography: This is the standard preparative technique for isolating the target compound. A slurry of silica gel (typically 200-300 mesh) in a non-polar solvent is packed into a column. rsc.org The crude reaction mixture is then loaded onto the column and eluted with a suitable solvent system. The polarity of the eluent is gradually increased to separate the compounds based on their affinity for the stationary phase. doi.org
The following table details typical solvent systems used for the chromatographic purification of fluorinated α,β-unsaturated ketones and related compounds.
| Chromatography Type | Stationary Phase | Mobile Phase (Eluent) | Application |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (ranging from 95:5 to 5:1) | Isolation of final products and intermediates. beilstein-journals.orgdoi.org |
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 10:1) | Purification of fluorinated intermediates and final products. rsc.orgrsc.org |
| Thin-Layer Chromatography (TLC) | Silica Gel | Petroleum Ether / Ethyl Acetate (5:5) | Monitoring reaction purity and progress. rasayanjournal.co.in |
| Thin-Layer Chromatography (TLC) | Silica Gel | n-Hexane / Ethyl Acetate (6:4) | Assessing purity of synthesized compounds. rasayanjournal.co.in |
After purification, the structure and purity of the final compound and its intermediates are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside physical characterization like melting point determination. researchgate.netrasayanjournal.co.in
Advanced Spectroscopic and Structural Elucidation of 1 4 Fluorophenyl 3 Methylbut 2 En 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 1-(4-Fluorophenyl)-3-methylbut-2-en-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for a comprehensive structural assignment.
¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Stereochemical Information
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the 4-fluorophenyl group are anticipated to appear as two multiplets or doublets of doublets in the downfield region (typically δ 7.0-8.2 ppm) due to coupling with each other and with the fluorine atom. The protons ortho to the carbonyl group will be more deshielded and appear at a lower field than the protons meta to it.
The vinylic proton on the α,β-unsaturated ketone system would likely appear as a singlet or a very finely split multiplet in the region of δ 6.5-7.0 ppm. The chemical shift is influenced by the electron-withdrawing effect of the carbonyl group and the substitution on the double bond.
The two methyl groups attached to the double bond are chemically non-equivalent and are expected to give rise to two distinct singlets in the upfield region of the spectrum, likely between δ 1.9 and 2.3 ppm. The stereochemistry of the double bond (E/Z isomerism) would influence the exact chemical shifts of these methyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (ortho to C=O) | 8.0 - 8.2 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 5.5 |
| Aromatic H (meta to C=O) | 7.1 - 7.3 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5 |
| Vinylic H | 6.7 - 6.9 | s | - |
| Methyl H (cis to C=O) | 2.1 - 2.3 | s | - |
| Methyl H (trans to C=O) | 1.9 - 2.1 | s | - |
¹³C NMR Spectral Analysis: Identification of Carbon Environments
The ¹³C NMR spectrum will provide information on the different carbon environments within this compound. The carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 185-195 ppm. The carbons of the 4-fluorophenyl ring will show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant. The aromatic carbons will appear in the δ 115-168 ppm region. The carbon atoms of the α,β-unsaturated system are expected between δ 120 and 160 ppm. The two methyl carbons will be observed in the upfield region, likely between δ 20 and 30 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 188.0 - 192.0 |
| Aromatic C-F | 164.0 - 168.0 (d, ¹J(C-F) ≈ 250 Hz) |
| Aromatic C-C=O | 133.0 - 136.0 (d, ⁴J(C-F) ≈ 3 Hz) |
| Aromatic CH (ortho to C=O) | 130.0 - 132.0 (d, ³J(C-F) ≈ 9 Hz) |
| Aromatic CH (meta to C=O) | 115.0 - 117.0 (d, ²J(C-F) ≈ 22 Hz) |
| Vinylic C (β-carbon) | 155.0 - 160.0 |
| Vinylic C (α-carbon) | 122.0 - 126.0 |
| Methyl C (cis to C=O) | 27.0 - 30.0 |
| Methyl C (trans to C=O) | 20.0 - 23.0 |
¹⁹F NMR Spectroscopy for Characterization of the Fluorine Environment
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons of the phenyl ring. The typical chemical shift range for aryl fluorides is between -100 and -130 ppm relative to CFCl₃.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between the ortho and meta protons on the fluorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbons in the CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for connecting the different fragments of the molecule, for instance, by showing correlations from the ortho-protons of the phenyl ring to the carbonyl carbon, and from the vinylic and methyl protons to the carbons of the enone system.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which would be useful in confirming the stereochemistry around the double bond by observing through-space interactions between the vinylic proton and the methyl groups.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone is anticipated in the region of 1660-1685 cm⁻¹. The C=C double bond stretching vibration is expected to appear as a medium intensity band around 1610-1640 cm⁻¹. The aromatic C=C stretching vibrations will likely be observed as a series of bands in the 1450-1600 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group typically gives a strong absorption in the 1150-1250 cm⁻¹ range. C-H stretching vibrations for the aromatic and vinylic protons are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will appear just below 3000 cm⁻¹.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic/Vinylic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| C=O Stretch (α,β-unsaturated ketone) | 1660 - 1685 | Strong |
| C=C Stretch (alkene) | 1610 - 1640 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-F Stretch | 1150 - 1250 | Strong |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound (C₁₁H₁₁FO), the calculated molecular weight is approximately 178.08 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) confirming this mass.
The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses. A prominent fragment would likely correspond to the 4-fluorobenzoyl cation [F-C₆H₄-CO]⁺ at m/z 123, resulting from cleavage of the bond between the carbonyl group and the enone system. Another significant fragmentation pathway could involve the loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 163. Further fragmentation of the 4-fluorobenzoyl cation could lead to the 4-fluorophenyl cation [F-C₆H₄]⁺ at m/z 95 after the loss of carbon monoxide (CO).
| Predicted m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway |
|---|---|---|
| 178 | [C₁₁H₁₁FO]⁺ | Molecular Ion (M⁺) |
| 163 | [C₁₀H₈FO]⁺ | [M - CH₃]⁺ |
| 123 | [C₇H₄FO]⁺ | [F-C₆H₄-CO]⁺ |
| 95 | [C₆H₄F]⁺ | [F-C₆H₄]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C₁₁H₁₁FO, the theoretical exact mass of the neutral molecule is 178.08 g/mol .
In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺, or as a sodium adduct, [M+Na]⁺. The calculated exact masses for these ions would be compared against the experimentally measured values. Confirmation is achieved when the measured mass is within a very narrow tolerance (typically < 5 ppm) of the calculated mass, unequivocally verifying the compound's elemental formula.
Table 1: Theoretical Exact Masses for HRMS Analysis
| Ion Species | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | [C₁₁H₁₁FO]⁺ | 178.07940 |
| [M+H]⁺ | [C₁₁H₁₂FO]⁺ | 179.08722 |
Elucidation of Fragmentation Pathways
In mass spectrometry, particularly under Electron Ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, molecules fragment in predictable ways based on their structure. The fragmentation pattern for this compound is expected to be dominated by cleavages at the weakest bonds and the formation of stable carbocations and neutral losses.
Key expected fragmentation pathways would include:
Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the vinyl carbon would be expected to form a stable 4-fluorobenzoyl cation at m/z 123. This is often a prominent peak for aryl ketones.
Loss of Methyl Group: Fragmentation could occur via the loss of a methyl radical (•CH₃) from the isopropylidene moiety, leading to a fragment ion.
Cleavage adjacent to the Carbonyl Group: Scission of the bond between the 4-fluorophenyl ring and the carbonyl group could yield an ion at m/z 95 corresponding to the [C₆H₄F]⁺ fragment.
A detailed study would involve proposing structures for each major fragment ion observed in the spectrum and substantiating these proposals with high-resolution data and established fragmentation mechanisms for α,β-unsaturated ketones.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This powerful technique would reveal the precise molecular conformation, intermolecular interactions, and exact geometric parameters of this compound. As no published crystal structure is available, the following subsections describe the type of information that such an analysis would yield.
Analysis of Molecular Conformation in the Crystalline State
The conformation of the molecule in the solid state would be defined by the torsional angles between its constituent parts. Key conformational features would include the planarity of the α,β-unsaturated ketone system and the dihedral angle between the plane of the 4-fluorophenyl ring and the plane of the enone moiety. Chalcone-like structures often exhibit a twisted conformation, where steric hindrance prevents the entire molecule from being perfectly planar.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
A crystallographic study would generate precise data tables of all bond lengths, bond angles, and torsional angles within the molecule. This data would confirm the expected hybridizations of the atoms (e.g., sp² for the aromatic and enone carbons) and reveal any structural distortions caused by steric strain or crystal packing forces. For instance, the C=O and C=C bond lengths of the enone system would be of particular interest to assess the degree of electronic conjugation.
Table 2: Representative Bond Lengths in Related Chalcone (B49325) Structures This table is illustrative and does not represent experimental data for the title compound.
| Bond | Typical Length (Å) |
|---|---|
| C=O | 1.22 - 1.25 |
| C=C (enone) | 1.33 - 1.36 |
| C-F | 1.34 - 1.37 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
The UV-Vis spectrum of this compound is characterized by its extensive chromophore: the 4-fluorobenzoyl group conjugated with a carbon-carbon double bond (an α,β-unsaturated ketone system). This conjugation gives rise to characteristic electronic transitions.
The spectrum is expected to show two main absorption bands:
An intense band at shorter wavelengths (typically 250-320 nm) attributed to a π → π transition. This transition involves the promotion of an electron from a π bonding orbital to a π antibonding orbital within the delocalized system that extends over the aromatic ring, the carbonyl group, and the alkene.
A weaker band at longer wavelengths (typically 300-360 nm) corresponding to an n → π transition. This involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen atom to a π antibonding orbital. This transition is formally forbidden and thus has a much lower molar absorptivity (ε).
The presence of the fluorine atom on the phenyl ring is expected to have a minor auxochromic effect, potentially causing a slight shift in the absorption maxima compared to the unsubstituted analog. The exact position (λₘₐₓ) and intensity (ε) of these bands are dependent on the solvent used, with polar solvents often causing a blue shift (hypsochromic shift) of the n → π* transition.
Table 3: Expected UV-Vis Absorption Data This table is illustrative and based on data for structurally similar compounds.
| Transition | Expected λₘₐₓ Range (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|
| π → π* | 250 - 320 | > 10,000 |
Computational and Theoretical Chemistry Studies of 1 4 Fluorophenyl 3 Methylbut 2 En 1 One
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of chalcone (B49325) derivatives due to its balance of accuracy and computational efficiency. nih.govmdpi.com Functionals such as B3LYP, combined with basis sets like 6-311G++(d,p) or 6-311++G(d,p), are commonly employed to optimize the molecular geometry, predicting bond lengths, bond angles, and torsion angles. nih.govnih.gov For chalcone-like structures, DFT calculations can accurately predict the geometry of the α,β-unsaturated carbonyl system and the relative orientations of the aromatic rings. nih.gov The calculated geometric parameters are often in good agreement with experimental data obtained from techniques like single-crystal X-ray diffraction. nih.gov
Table 1: Representative Predicted Geometrical Parameters for a Chalcone Backbone using DFT Note: This data is illustrative for a typical chalcone framework and not specific to 1-(4-Fluorophenyl)-3-methylbut-2-en-1-one.
| Parameter | Typical Calculated Value (Å or °) |
|---|---|
| C=O Bond Length | ~1.22 Å |
| C=C Bond Length | ~1.34 Å |
| C-C Single Bond Length (linker) | ~1.47 Å |
| O=C-C Bond Angle | ~120° |
| C-C=C Bond Angle | ~122° |
| O-C-C-C Torsion Angle | Near 0° (s-cis) or 180° (s-trans) |
While DFT is prevalent, ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), offer alternative approaches for characterizing electronic structure. nih.govscispace.com These methods are derived directly from theoretical principles without the use of experimental data for parameterization. Although often more computationally demanding than DFT, they can provide a higher level of theoretical accuracy for properties like electron correlation energies, which is crucial for a precise description of the electronic structure. For chalcones, these methods can be used to validate the results obtained from DFT and to investigate phenomena where DFT might be less reliable. scispace.com
Molecular Orbital Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The electronic and chemical reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ajchem-a.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. ajchem-a.commdpi.com For chalcone derivatives, the HOMO is typically localized over the cinnamoyl system and one of the phenyl rings, while the LUMO is distributed across the entire π-conjugated system. nih.govmdpi.com This distribution facilitates intramolecular charge transfer upon electronic excitation.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. scielo.br These include electronegativity (χ), chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). mdpi.com A high electrophilicity index indicates a good electrophile, while high softness points to a reactive molecule. mdpi.com
Table 2: Representative Predicted Reactivity Descriptors for a Chalcone Derivative Note: This data is illustrative and not specific to this compound.
| Descriptor | Formula | Typical Calculated Value |
|---|---|---|
| HOMO Energy (EHOMO) | - | ~ -6.5 eV |
| LUMO Energy (ELUMO) | - | ~ -2.1 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.4 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.2 eV |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | ~ 4.3 eV |
| Electrophilicity Index (ω) | μ2 / 2η | ~ 4.2 eV |
Conformational Analysis and Exploration of Potential Energy Surfaces
Conformational analysis is crucial for understanding the behavior of flexible molecules like chalcones, which can adopt different spatial arrangements due to rotation around single bonds. nih.govufms.br Computational methods are used to explore the potential energy surface (PES) by systematically rotating key dihedral angles to identify stable conformers (local minima) and transition states. indexcopernicus.com
For chalcones, the most significant conformational flexibility arises from rotation around the single bonds connecting the phenyl rings to the enone linker. The planarity of the molecule is a key factor in its stability, as it allows for maximum overlap of π orbitals and electron delocalization. researchgate.net Theoretical calculations often identify the s-cis and s-trans conformations, referring to the arrangement around the C-C single bond of the enone moiety, as the most stable forms. nih.govufms.br Studies on various chalcones have shown that the s-cis conformation is often predominant, stabilized by hyperconjugative interactions. ufms.brresearchgate.net The energy difference between conformers can be small, suggesting that multiple conformations might co-exist at room temperature. scispace.com
Prediction of Spectroscopic Properties
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm experimental findings and assign specific spectral features to molecular vibrations or electronic transitions.
NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts are valuable for assigning peaks in experimental spectra and confirming the structure of newly synthesized compounds. nih.gov
IR Frequencies: The vibrational frequencies and their corresponding intensities can be calculated using DFT. nih.gov These theoretical vibrational spectra help in the assignment of experimental FT-IR bands. For chalcones, the characteristic stretching frequency of the carbonyl (C=O) group is a prominent feature that is well-reproduced by calculations.
UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov These calculations provide insight into the nature of electronic transitions, which for chalcones are typically π → π* transitions within the conjugated system. nih.gov
Table 3: Representative Predicted Spectroscopic Data for a Chalcone Derivative Note: This data is illustrative and not specific to this compound.
| Spectroscopic Property | Characteristic Feature | Typical Calculated Value |
|---|---|---|
| 13C NMR | Carbonyl Carbon (C=O) | ~190 ppm |
| IR Frequency | Carbonyl Stretch (νC=O) | ~1650 cm-1 |
| UV-Vis Absorption | λmax (π → π* transition) | ~320 nm |
Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solution Conformations
While quantum chemical calculations typically model molecules in a vacuum at 0 K, Molecular Dynamics (MD) simulations provide a way to study their dynamic behavior in a more realistic environment, such as in an aqueous solution, over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational changes and intermolecular interactions. pensoft.net
For a molecule like this compound, MD simulations can reveal how it interacts with solvent molecules and how its conformation fluctuates under physiological conditions. nih.gov This is particularly important for understanding how the molecule might bind to a biological target. mdpi.com By analyzing the trajectory from an MD simulation, researchers can assess the stability of different conformations, calculate the root mean square deviation (RMSD) to see how much the structure changes over time, and identify persistent hydrogen bonds or other interactions. pensoft.netnih.gov These simulations bridge the gap between static quantum mechanical models and the dynamic nature of molecules in solution. mdpi.com
Theoretical Studies of Molecular Interactions and Binding Mechanisms
Computational and theoretical chemistry provides powerful tools to investigate the interactions of small molecules like this compound with biological macromolecules at an atomic level. These in silico methods, including molecular docking, molecular dynamics simulations, and binding free energy calculations, offer insights into the potential binding modes, stability of interactions, and the thermodynamics of ligand-receptor binding. Such studies are crucial in rational drug design and in understanding the molecular basis of a compound's biological activity. While specific studies on this compound are not extensively documented in public literature, the methodologies are well-established and have been widely applied to structurally related compounds, such as other α,β-unsaturated ketones and chalcone derivatives.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method helps in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
In studies involving chalcone derivatives, which share the α,β-unsaturated ketone scaffold with this compound, molecular docking has been instrumental in elucidating their binding mechanisms with various protein targets. For instance, research on fluorinated chalcones has utilized docking to explore their binding within the active sites of enzymes like monoamine oxidase-B (MAO-B) and epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govresearchgate.net These studies often reveal that the carbonyl group and aromatic rings of the chalcone backbone are critical for forming interactions with amino acid residues in the binding pocket.
For example, in a study on chalcone derivatives as potential antimalarial agents, docking of (E)-1-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one into a target protein (PDB ID: 5JWA) showed significant hydrogen bond interactions with residues such as Ser48, Ser70, Thr435, Asp354, and Lys168. aip.org The calculated interaction energy provides a qualitative estimate of the binding affinity.
The following table illustrates typical results obtained from molecular docking studies of chalcone derivatives with a protein target.
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |
| (E)-1-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | Antimalarial Protein (5JWA) | -32.50 | Ser48, Ser70, Thr435, Asp354, Lys168 | aip.org |
| (E)-3-(4-isopropylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | EGFR (1M17) | -7.60 | MET769, LEU694, ALA719, LYS721 | dergipark.org.tr |
This table presents illustrative data from studies on structurally similar compounds to demonstrate the typical outputs of molecular docking analyses.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the conformational changes that may occur over time. Starting from a docked pose, an MD simulation can reveal how the ligand and protein adapt to each other in a simulated physiological environment.
For fluorinated ketones and chalcones, MD simulations have been used to validate the stability of the interactions predicted by molecular docking. researchgate.netnih.gov Key metrics analyzed from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. These simulations can confirm whether initial hydrogen bonds and other interactions are maintained throughout the simulation period.
A study on fluorinated chalcone and pyrazoline analogues as anticancer agents employed MD simulations to understand the stability of the compounds within the EGFR tyrosine kinase domain. researchgate.net The simulations showed that hydrogen bonding and van der Waals interactions contributed to the stability of the ligand-protein complex.
The table below provides an example of the kind of data derived from MD simulation studies.
| Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Stable Interactions | Reference |
| Fluorinated Chalcone Derivative - EGFR | 10+ | ~2.5 | Hydrogen bond with Met769 | researchgate.net |
| Trifluoromethyl Ketone - Carboxylesterase | 10 | ~2.0 | Alignment in hydrophobic gorge | nih.gov |
This table contains representative data from studies on structurally related compounds to illustrate the insights gained from molecular dynamics simulations.
Binding free energy calculations offer a more quantitative prediction of the binding affinity between a ligand and a receptor than molecular docking scores. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from the snapshots of an MD simulation.
The following table shows sample data from binding free energy calculations for chalcone-like compounds.
| Ligand-Protein Complex | ΔG_bind (kcal/mol) (MM/GBSA) | ΔE_vdw (kcal/mol) | ΔE_ele (kcal/mol) | Reference |
| Chalcone Derivative - Lipooxygenase | -50 to -70 | -45 to -60 | -15 to -30 | mdpi.com |
| Furan (B31954) Chalcones - InhA | -7.5 to -8.5 | Not specified | Not specified | researchgate.net |
This table presents example data from studies on structurally similar compounds to demonstrate the results of binding free energy calculations.
Reaction Mechanisms and Kinetics of 1 4 Fluorophenyl 3 Methylbut 2 En 1 One
Mechanistic Pathways of Nucleophilic Addition to the α,β-Unsaturated Ketone
Nucleophilic addition to α,β-unsaturated carbonyl compounds can proceed via two primary pathways: direct addition to the carbonyl carbon (1,2-addition) or conjugate addition to the β-carbon of the alkene (1,4-addition or Michael addition). libretexts.org The regioselectivity of this attack is largely determined by the nature of the nucleophile, with hard nucleophiles favoring 1,2-addition and soft nucleophiles favoring 1,4-addition. libretexts.org
The Michael addition is a classic 1,4-conjugate addition reaction that involves the attack of a soft, resonance-stabilized nucleophile (the Michael donor) on the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). fiu.edu For 1-(4-Fluorophenyl)-3-methylbut-2-en-1-one, the reaction begins with the nucleophile attacking the electrophilic β-carbon. This attack pushes the π-electrons of the double bond to form a new bond between the α and carbonyl carbons, and the carbonyl π-electrons move to the oxygen atom, forming a resonance-stabilized enolate intermediate. libretexts.org Subsequent protonation of the enolate at the α-carbon yields the final 1,4-adduct.
The regioselectivity between 1,2- and 1,4-addition is a classic example of kinetic versus thermodynamic control. Reactions with strong, hard nucleophiles are typically irreversible and kinetically controlled, favoring the faster 1,2-addition. libretexts.org Conversely, reactions with weaker, soft nucleophiles are often reversible, allowing for thermodynamic control, which favors the more stable 1,4-adduct where the carbonyl group is retained. libretexts.orgrsc.org
| Nucleophile Type | Examples | Predominant Pathway | Product Type |
|---|---|---|---|
| Soft Nucleophiles (Michael Donors) | Enolates, Amines, Thiolates, Cyanide | 1,4-Conjugate Addition | Saturated Ketone Derivative |
| Hard Nucleophiles | Organolithium Reagents, Grignard Reagents | 1,2-Direct Addition | Allylic Alcohol Derivative |
| Borderline/Variable | Lithium Diorganocuprates (Gilman Reagents) | 1,4-Conjugate Addition | Saturated Ketone Derivative |
Grignard reagents (R-MgX) and organolithium compounds (R-Li) are characterized as hard nucleophiles due to the high charge density on their carbanionic carbon. Consequently, their reactions with α,β-unsaturated ketones like this compound predominantly follow a 1,2-addition pathway. brainly.comdalalinstitute.com The nucleophile directly attacks the electrophilic carbonyl carbon, leading to the formation of a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield an allylic alcohol. brainly.com
In contrast, lithium diorganocuprates (R₂CuLi), often called Gilman reagents, are considered soft nucleophiles. They exhibit a unique and synthetically valuable ability to selectively perform 1,4-conjugate addition to α,β-unsaturated ketones, even in cases where Grignard and organolithium reagents give 1,2-addition products. libretexts.org This makes Gilman reagents particularly useful for introducing alkyl or aryl groups at the β-position of the target compound. libretexts.org
Cycloaddition Reactions Involving the Alkene Moiety (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
The electron-deficient alkene moiety in this compound can participate in cycloaddition reactions, acting as the 2π-electron component.
Diels-Alder Reaction: This is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org In this context, this compound serves as the dienophile. The reaction rate is enhanced by the presence of the electron-withdrawing carbonyl group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the diene's Highest Occupied Molecular Orbital (HOMO). masterorganicchemistry.com For the reaction to proceed efficiently, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.com
1,3-Dipolar Cycloadditions: These reactions involve a 1,3-dipole reacting with a dipolarophile (the alkene component) to form a five-membered heterocyclic ring. mdpi.com The alkene in this compound can react with various 1,3-dipoles such as azides (to form triazolines), nitrile imines (to form pyrazoles), or nitrones (to form isoxazolidines). acs.orgresearchgate.netresearchgate.net These reactions are valuable for synthesizing complex heterocyclic structures. frontiersin.org
Reduction and Oxidation Chemistry of the Carbonyl and Olefinic Linkages
Reduction: The selective reduction of either the C=C double bond or the C=O carbonyl group is a key transformation.
Carbonyl Reduction (1,2-Reduction): Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the carbonyl group to a hydroxyl group, yielding an allylic alcohol. The Luche reduction, which uses NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride, is particularly effective for the chemoselective 1,2-reduction of enones, minimizing competing 1,4-reduction. acs.org
Olefin Reduction (1,4-Reduction): Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) typically reduces both the alkene and the carbonyl group. However, selective reduction of the C=C double bond to yield the corresponding saturated ketone can be achieved through transfer hydrogenation or by using specific catalytic systems, such as those based on copper or manganese hydride complexes. rsc.orgorganic-chemistry.orgacs.org
Oxidation: The primary oxidation reaction for the olefinic linkage is epoxidation.
Epoxidation: The electron-deficient double bond of α,β-unsaturated ketones can be epoxidized. A common method involves nucleophilic attack by a hydroperoxide anion, often generated from hydrogen peroxide under basic conditions. tandfonline.com This reaction proceeds via a Michael-type addition of the hydroperoxide, followed by intramolecular ring closure to form the α,β-epoxy ketone. acs.org
Electrophilic Aromatic Substitution on the Fluorophenyl Ring
The fluorophenyl ring can undergo electrophilic aromatic substitution (EAS), but the regiochemical outcome is controlled by the competing directing effects of the two substituents: the fluorine atom and the acyl group. libretexts.org
Fluorine: As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate lone-pair electron density via resonance. However, it is also deactivating due to its strong inductive electron-withdrawing effect. libretexts.org
Acyl Group (-COR): The 3-methylbut-2-en-1-one substituent is a powerful deactivating group and a meta-director due to both inductive and resonance electron withdrawal.
In a competition between these two groups, the directing effects must be considered. The acyl group strongly deactivates the entire ring, making EAS reactions more difficult than for benzene (B151609) itself. The fluorine directs incoming electrophiles to the ortho and para positions relative to itself (positions 2 and 4). The acyl group directs to the meta positions (positions 3 and 5). The most likely positions for substitution would be those that are ortho to the fluorine and meta to the acyl group (positions 3 and 5). Therefore, electrophilic attack is predicted to occur primarily at position 3 (and its equivalent, position 5) on the aromatic ring.
Kinetic Studies of Key Reactions and Determination of Rate Laws
Nucleophilic Addition: The rate of nucleophilic addition to α,β-unsaturated ketones typically follows a second-order rate law, being first order in both the ketone and the nucleophile. numberanalytics.comrsc.org
Rate = k[Ketone][Nucleophile] The rate constant, k, is influenced by the steric and electronic properties of both reactants. Electron-withdrawing groups on the ketone, such as the fluorophenyl group, generally increase the reaction rate by enhancing the electrophilicity of the β-carbon and carbonyl carbon. masterorganicchemistry.com
Cycloaddition Reactions: The Diels-Alder reaction is also typically a second-order process.
Rate = k[Diene][Dienophile] The rate is highly dependent on the electronic nature of the reactants. The electron-withdrawing character of the acyl group in this compound makes it a more reactive dienophile, leading to a larger rate constant. masterorganicchemistry.com
Oxidation/Reduction: The kinetics of these reactions vary widely depending on the specific reagents and mechanisms. For instance, atmospheric oxidation initiated by OH radicals has been studied for various α,β-unsaturated ketones, with rate coefficients determined using relative rate methods. copernicus.org These studies provide a framework for estimating the atmospheric lifetime and reaction pathways of such compounds. copernicus.org
| Reaction Type | General Rate Law | Factors Influencing Rate Constant (k) |
|---|---|---|
| Michael Addition | Rate = k[Ketone][Nucleophile] | Nucleophile softness, steric hindrance, solvent, electrophilicity of β-carbon |
| Grignard/Organolithium Addition | Rate = k[Ketone][Organometallic] | Nucleophile hardness, steric hindrance at carbonyl, solvent |
| Diels-Alder Reaction | Rate = k[Diene][Dienophile] | Electronic character of diene and dienophile (HOMO-LUMO gap), temperature, catalyst |
| Epoxidation (with H₂O₂) | Rate = k[Ketone][H₂O₂][Base] | Basicity of catalyst, solvent, temperature |
Influence of the Fluorine Atom on Reaction Rates and Selectivity
The presence of a fluorine atom at the para-position of the phenyl ring in this compound exerts a notable influence on the compound's reactivity through a combination of inductive and resonance effects. Understanding these electronic effects is crucial for predicting the rates and outcomes of its reactions.
Electronic Effects of the Fluorine Substituent:
The fluorine atom is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the entire π-system, making both the carbonyl carbon and the β-carbon more electrophilic. Concurrently, the fluorine atom possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). However, for halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing reactivity.
Influence on Reaction Rates:
The rate of nucleophilic addition reactions is directly related to the electrophilicity of the reaction centers. The electron-withdrawing nature of the para-fluoro substituent is anticipated to increase the rates of both 1,2- and 1,4-additions.
Michael (1,4-) Addition: For soft nucleophiles, which preferentially attack the β-carbon, the rate of reaction is expected to be accelerated. The fluorine atom's inductive withdrawal of electron density makes the β-carbon more electron-deficient and thus more susceptible to attack. Studies on the Michael addition of thiols to chalcones have shown that the reaction rate is sensitive to the electronic nature of the substituents on the chalcone (B49325). nih.gov
Direct (1,2-) Addition: For hard nucleophiles, which tend to attack the carbonyl carbon, a similar rate enhancement is predicted. The increased partial positive charge on the carbonyl carbon due to the -I effect of fluorine will favor this pathway.
The table below provides a qualitative comparison of the expected reaction rates for this compound relative to its unsubstituted and methoxy-substituted (electron-donating group) counterparts in nucleophilic addition reactions.
| Substituent at para-position | Electronic Effect | Expected Relative Rate of Nucleophilic Addition |
| -F (Fluorine) | Strong -I, Weak +R | Increased |
| -H (Hydrogen) | Neutral | Baseline |
| -OCH₃ (Methoxy) | Weak -I, Strong +R | Decreased |
This table is illustrative and based on established principles of physical organic chemistry.
Influence on Reaction Selectivity:
The regioselectivity of nucleophilic attack (1,2- vs. 1,4-addition) is a delicate balance determined by the nature of the nucleophile (hard vs. soft), the substrate, and the reaction conditions. The fluorine atom can influence this selectivity.
The electron-donating methoxy (B1213986) group in chalcones has been observed to favor 1,4-addition by making the carbonyl carbon less electrophilic. cas.cn Conversely, the strong electron-withdrawing inductive effect of the fluorine atom in this compound would render the carbonyl carbon more electrophilic, potentially increasing the propensity for 1,2-addition, especially with harder nucleophiles. However, the simultaneous increase in the electrophilicity of the β-carbon means that for soft nucleophiles, 1,4-addition will remain a favorable and likely accelerated pathway.
Furthermore, in the context of synthesis, such as the Claisen-Schmidt condensation used to prepare fluorinated chalcones, the choice of solvent is critical to selectivity. The use of protic solvents like methanol (B129727) in the presence of a strong base can lead to a competing nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom is displaced by the solvent's conjugate base (e.g., methoxide). ebyu.edu.tr The use of aprotic solvents like THF can suppress this side reaction and yield the desired fluorinated chalcone with high selectivity. ebyu.edu.tr
Derivatization Strategies and Analogue Synthesis Based on the 1 4 Fluorophenyl 3 Methylbut 2 En 1 One Scaffold
Chemical Transformations of the Ketone Functionality
The carbonyl group is one of the most reactive sites in the molecule, readily undergoing nucleophilic addition reactions. This allows for its conversion into a range of other functional groups, including imines, hydrazones, oximes, and alcohols.
Formation of Imines, Hydrazones, and Oximes
The reaction of the ketone with primary amines, hydrazine (B178648) derivatives, and hydroxylamine (B1172632) provides access to C=N double bond systems. These condensation reactions typically proceed under acidic catalysis and involve the removal of water to drive the equilibrium toward the product. operachem.comnih.gov
Imines (Schiff Bases): Condensation of 1-(4-fluorophenyl)-3-methylbut-2-en-1-one with a primary amine (R-NH₂) in the presence of an acid catalyst yields the corresponding imine. organic-chemistry.orgmasterorganicchemistry.com The reaction's reversibility necessitates the removal of the water byproduct, often accomplished using a Dean-Stark apparatus or dehydrating agents like molecular sieves. operachem.com
Hydrazones: Treatment of the ketone with hydrazine (H₂NNH₂) or its substituted derivatives (e.g., 2,4-dinitrophenylhydrazine) in an alcoholic solvent like ethanol (B145695) leads to the formation of hydrazones. mdpi.com These reactions are often rapid and are used for the characterization and derivatization of carbonyl compounds.
Oximes: The ketone can be converted to its corresponding oxime by reacting it with hydroxylamine hydrochloride (NH₂OH·HCl). orgsyn.org The reaction is typically carried out in a solvent such as ethanol, with a base like pyridine (B92270) or sodium acetate (B1210297) added to neutralize the HCl released and facilitate the condensation. orgsyn.orgnih.gov
| Reactant | Product Class | General Structure |
| Primary Amine (R-NH₂) | Imine | |
| Hydrazine (H₂NNH₂) | Hydrazone | |
| Hydroxylamine (NH₂OH) | Oxime |
Reduction to Corresponding Alcohols
The ketone functionality can be selectively reduced to a secondary alcohol, yielding the corresponding allylic alcohol, 1-(4-fluorophenyl)-3-methylbut-2-en-1-ol.
Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation, reducing ketones to alcohols. masterorganicchemistry.comyoutube.com In the context of α,β-unsaturated ketones, NaBH₄ can yield a mixture of products from both 1,2-reduction (attack at the carbonyl carbon) and 1,4-reduction (conjugate addition to the double bond). wikipedia.org To enhance the selectivity for 1,2-reduction and favor the formation of the allylic alcohol, the Luche reduction is often employed. This method uses NaBH₄ in combination with a lanthanide salt, such as cerium(III) chloride (CeCl₃), in a protic solvent like methanol (B129727). wikipedia.orgorganic-chemistry.org The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack specifically to the carbonyl carbon.
Modification of the α,β-Unsaturated System
The conjugated carbon-carbon double bond provides another key site for chemical modification, allowing for saturation through reduction or the addition of new functional groups via oxidation reactions.
Hydrogenation and Selective Reductions
Selective reduction of the carbon-carbon double bond (conjugate or 1,4-reduction) while preserving the ketone functionality yields the saturated ketone, 1-(4-fluorophenyl)-3-methylbutan-1-one.
Catalytic Hydrogenation: This can be achieved using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C). Careful selection of reaction conditions (pressure, temperature, and solvent) allows for the chemoselective reduction of the alkene without affecting the carbonyl group or the aromatic ring.
Transfer Hydrogenation: An alternative to using pressurized H₂ gas is transfer hydrogenation. This method uses a hydrogen donor molecule, such as formic acid or isopropanol, in the presence of a transition metal catalyst. mdpi.comresearchgate.net Iridium and rhodium-based catalysts are particularly effective for the selective 1,4-reduction of α,β-unsaturated ketones. mdpi.comresearchgate.netorganic-chemistry.org
Epoxidation and Dihydroxylation Reactions
The alkene can be oxidized to introduce oxygen-containing functional groups, namely epoxides and diols.
Epoxidation: The reaction of the C=C double bond with a peroxyacid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (oxirane). masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the syn-addition of an oxygen atom across the double bond. masterorganicchemistry.com The product of this reaction would be 2-methyl-3-(4-fluorobenzoyl)oxirane.
Dihydroxylation: The alkene can be converted into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) through dihydroxylation. A standard method for achieving syn-dihydroxylation is through the use of osmium tetroxide (OsO₄). masterorganicchemistry.comlibretexts.org Due to the toxicity and expense of OsO₄, it is typically used in catalytic amounts along with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst. chem-station.com This reaction would yield 1-(4-fluorophenyl)-2,3-dihydroxy-3-methylbutan-1-one.
Functionalization of the Fluorophenyl Ring
The 4-fluorophenyl ring can potentially undergo electrophilic aromatic substitution (SEAr) to introduce additional substituents. However, the reactivity and regioselectivity of this process are influenced by the electronic properties of the existing substituents.
The fluorine atom is a deactivating but ortho, para-directing group, while the acyl group (-COCH=C(CH₃)₂) is strongly deactivating and a meta-director. ncert.nic.inwikipedia.org The combined effect of these two groups makes the aromatic ring significantly electron-deficient and thus less susceptible to electrophilic attack. wikipedia.org
Any substitution reaction would likely require harsh conditions. The directing effects of the two groups are in opposition. The fluorine directs incoming electrophiles to the positions ortho to it (positions 3 and 5), while the acyl group directs to the positions meta to it (also positions 3 and 5). Therefore, the positions ortho to the fluorine atom are the most probable sites for substitution. Potential electrophilic aromatic substitution reactions, such as nitration (using a mixture of HNO₃ and H₂SO₄) or halogenation, would be expected to yield the 3-substituted derivative, albeit likely with difficulty.
Halogenation, Nitration, and Sulfonation Reactions
Electrophilic Aromatic Substitution (EAS) on the 4-fluorophenyl ring of this compound is a primary strategy for introducing new functional groups. masterorganicchemistry.com The reactivity and regioselectivity of these reactions are governed by the electronic properties of the existing substituents: the fluorine atom and the acyl group (–C(O)CH=C(CH₃)₂).
The EAS mechanism involves an initial attack of the aromatic π-system on a strong electrophile, leading to a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. masterorganicchemistry.comlibretexts.org A subsequent deprotonation step restores the aromaticity, completing the substitution. masterorganicchemistry.comlibretexts.org
The directing effects of the substituents are crucial:
Fluorine (–F): As a halogen, fluorine is an ortho, para-director due to its ability to donate lone-pair electrons and stabilize the carbocation intermediate through resonance. However, due to its high electronegativity, it deactivates the ring towards electrophilic attack via a strong inductive effect. uci.edu
Acyl Group (–COR): The acyl group is a strong deactivating group and a meta-director. uci.edu It withdraws electron density from the ring through both induction and resonance, making the ring less nucleophilic and directing incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the already electron-deficient carbonyl carbon.
Given these competing effects, electrophilic substitution will occur ortho to the fluorine atom (and meta to the acyl group). The strong deactivating nature of the acyl group generally makes these reactions require harsher conditions than those for benzene (B151609).
Halogenation: The introduction of chlorine or bromine onto the aromatic ring can be achieved using the elemental halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as FeCl₃ or FeBr₃. youtube.com The Lewis acid polarizes the halogen-halogen bond, generating a more potent electrophile. youtube.com The expected major product would be 1-(3-bromo-4-fluorophenyl)-3-methylbut-2-en-1-one or its chloro-analogue.
Nitration: Nitration involves the introduction of a nitro group (–NO₂) and is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.comyoutube.com Sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). youtube.com The reaction with the this compound scaffold would yield 1-(4-fluoro-3-nitrophenyl)-3-methylbut-2-en-1-one.
Sulfonation: Sulfonation, the introduction of a sulfonic acid group (–SO₃H), is typically performed using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. youtube.com SO₃ is a powerful electrophile that is attacked by the aromatic ring. This reaction is notably reversible. youtube.com The product would be 4-(3-methylbut-2-enoyl)-2-fluorobenzenesulfonic acid.
| Reagent/Conditions | Reaction Type | Expected Major Product |
| Br₂, FeBr₃ | Bromination | 1-(3-Bromo-4-fluorophenyl)-3-methylbut-2-en-1-one |
| HNO₃, H₂SO₄ | Nitration | 1-(4-Fluoro-3-nitrophenyl)-3-methylbut-2-en-1-one |
| SO₃, H₂SO₄ | Sulfonation | 4-(3-Methylbut-2-enoyl)-2-fluorobenzenesulfonic acid |
Cross-Coupling Reactions for Aryl-Aryl or Aryl-Alkyl Linkages
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and aryl-alkyl structures. organic-chemistry.orglibretexts.org To utilize these methods on the this compound scaffold, a precursor with a suitable leaving group (e.g., Br, I, OTf) is typically required, as the C-F bond is generally unreactive under standard cross-coupling conditions. A bromo-derivative, such as 1-(3-bromo-4-fluorophenyl)-3-methylbut-2-en-1-one synthesized via halogenation (see 6.3.1), serves as an ideal substrate.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. organic-chemistry.org This reaction is known for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents. libretexts.org Coupling of a bromo-derivatized scaffold with various arylboronic acids would yield a range of biaryl analogues. Studies on the coupling of fluorinated arylbromides have demonstrated the efficiency of this methodology. mdpi.com
Reaction Conditions: A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) in a solvent mixture like toluene/ethanol/water. mdpi.com
Mizoroki-Heck Reaction: The Heck reaction forms a C-C bond between an organohalide and an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orgmdpi.com This reaction is a versatile method for the vinylation or arylation of olefins. mdpi.com The bromo-derivatized scaffold could be coupled with various alkenes to introduce vinyl, allyl, or styrenyl groups. The reaction generally exhibits high trans selectivity. organic-chemistry.org
Reaction Conditions: Common catalysts include Pd(OAc)₂ with phosphine ligands like PPh₃ or P(o-tolyl)₃. mdpi.com The choice of base (e.g., Et₃N, K₂CO₃) and solvent (e.g., DMF, acetonitrile) is crucial for reaction success. mdpi.com
| Coupling Reaction | Coupling Partner | Potential Product Structure |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Biaryl Analogue |
| Mizoroki-Heck | Alkene (R-CH=CH₂) | Aryl-Alkene Analogue |
Manipulations at the Methylbutenyl Group
The methylbutenyl (or prenyl) group offers additional sites for functionalization, specifically at the allylic positions (the two methyl groups).
Allylic Functionalization Reactions
Direct functionalization of the allylic C-H bonds provides a route to introduce new functional groups without disturbing the core structure. rsc.org
Allylic Oxidation: The allylic methyl groups can be oxidized to introduce hydroxyl or carbonyl functionalities. A classic method for this transformation is the Riley oxidation, which uses selenium dioxide (SeO₂). wikipedia.org This reaction can convert an allylic methylene (B1212753) or methyl group into a carbonyl group or, under different conditions, an alcohol. wikipedia.org Treating this compound with SeO₂ could selectively oxidize one of the methyl groups to an aldehyde or a primary alcohol, yielding a more functionalized side chain. Other reagents, such as t-butyl hydroperoxide with a metal catalyst, can also promote allylic oxidation. mdpi.com
Allylic Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically with a radical initiator, can be used for the selective halogenation of allylic positions. This would introduce a reactive handle (a bromine or chlorine atom) on one of the methyl groups, allowing for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups (e.g., -OH, -OR, -CN, -N₃).
Cyclization Reactions Utilizing the Unsaturated Chain
The α,β-unsaturated ketone moiety is a key structural feature that can participate in various intramolecular cyclization reactions, leading to the formation of new carbocyclic systems.
Acid-Catalyzed Intramolecular Friedel-Crafts Reaction: Chalcone-like structures can undergo intramolecular cyclization under strong acid or superacid conditions. beilstein-journals.org Research on similar 1-aryl-4,4,4-trichlorobut-2-en-1-ones has shown that they cyclize in triflic acid (TfOH) to form indanones. beilstein-journals.orgresearchgate.net By this analogy, treatment of this compound with a strong acid would likely lead to protonation of the carbonyl oxygen, followed by an intramolecular electrophilic attack of the activated double bond onto the fluorophenyl ring, forming a five-membered ring to yield a 4-fluoro-3,3-dimethylindan-1-one derivative.
Nazarov Cyclization: The Nazarov cyclization is a 4π-electrocyclization of a divinyl ketone to a cyclopentenone, typically catalyzed by a Lewis or Brønsted acid. organic-chemistry.org While the starting material is a vinyl ketone, it can be converted into a divinyl ketone intermediate. For instance, addition of a vinyl organometallic reagent (e.g., vinylmagnesium bromide) to the carbonyl group would produce a divinyl carbinol, which upon oxidation would yield the required divinyl ketone substrate. This substrate could then undergo Nazarov cyclization. The fluorine substituent on the aryl ring can influence the regioselectivity of the cyclization due to its electronic effects, potentially directing the position of the resulting double bond in the cyclopentenone product. hawaii.edu
Synthesis of Diverse Heterocyclic Analogues Incorporating the Chalcone (B49325) Framework
The α,β-unsaturated ketone system is an excellent Michael acceptor and electrophile, making it a versatile precursor for the synthesis of various heterocyclic compounds through condensation and cycloaddition reactions.
Pyrazoline and Pyrazole (B372694) Derivatives
One of the most common and effective derivatizations of chalcones is their conversion into pyrazoline and pyrazole heterocycles. illinois.edu Pyrazolines (dihydropyrazoles) are five-membered heterocyclic compounds with two adjacent nitrogen atoms and one double bond.
The synthesis is typically achieved by the cyclocondensation reaction of the chalcone with hydrazine or its derivatives. mdpi.com The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration.
With Hydrazine Hydrate (B1144303): Reaction of this compound with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent like ethanol or acetic acid leads to the formation of the corresponding pyrazoline derivative. illinois.edu
With Substituted Hydrazines: Employing substituted hydrazines, such as phenylhydrazine (B124118) or thiosemicarbazide, allows for the introduction of various substituents at the N-1 position of the pyrazoline ring. For example, reaction with phenylhydrazine hydrochloride yields N-phenyl pyrazoline compounds.
Oxidation to Pyrazoles: The resulting pyrazoline ring can often be oxidized to the corresponding aromatic pyrazole using various oxidizing agents. In some cases, the reaction conditions can be tuned to yield the pyrazole directly. Pyrazoles can be synthesized from chalcones and hydrazines, sometimes under acidic conditions or with an oxidant present. beilstein-journals.org
This synthetic route provides straightforward access to a large and diverse family of heterocyclic analogues based on the original chalcone scaffold.
| Hydrazine Reagent | Product Type |
| Hydrazine Hydrate (N₂H₄·H₂O) | N-unsubstituted Pyrazoline |
| Phenylhydrazine (PhNHNH₂) | N-phenyl Pyrazoline |
| Thiosemicarbazide (H₂NCSNHNH₂) | N-thiocarbamoyl Pyrazoline |
Thiazole (B1198619) and Oxazole (B20620) Derivatives
The scaffold of this compound, an α,β-unsaturated ketone, serves as a versatile starting point for the synthesis of various heterocyclic derivatives, including those containing thiazole and oxazole rings. These syntheses often proceed through multi-step reaction sequences that modify the enone backbone to facilitate cyclization.
A primary strategy for synthesizing thiazole derivatives from an enone scaffold involves its conversion into an α-haloketone intermediate. This can be achieved by the halogenation of the double bond, followed by subsequent reactions. This α-haloketone can then undergo the classic Hantzsch thiazole synthesis by reacting with a thioamide, such as thiourea (B124793). This condensation reaction first forms a thiazoline (B8809763) intermediate, which then dehydrates to yield the aromatic thiazole ring. The substituents on the final thiazole ring are determined by the structure of the initial enone and the thioamide used.
Another approach involves the epoxidation of the α,β-double bond of the enone. The resulting epoxyketone can react with thiourea in a domino reaction, often in an acidic solvent like acetic acid, to form a fused aminothiazole derivative. nih.gov This method provides a direct route to complex thiazole-containing structures from the enone scaffold. nih.govresearchgate.net
For the synthesis of oxazole derivatives, a common precursor is a β-acylamino ketone. organic-chemistry.org Starting from this compound, this intermediate can be prepared through a sequence involving the introduction of an amino group and subsequent acylation. The resulting β-acylamino ketone can then be cyclized under dehydrating conditions, often using acids like sulfuric acid or reagents such as phosphorus oxychloride, to form the oxazole ring in a process analogous to the Robinson-Gabriel synthesis. pharmaguideline.com Alternatively, α-bromoketones derived from the starting enone can react with primary amides to yield oxazole derivatives. organic-chemistry.org
The table below illustrates hypothetical thiazole and oxazole derivatives synthesized from the this compound scaffold, based on established synthetic routes for α,β-unsaturated ketones.
| Starting Material | Reagent(s) | Product Class | Hypothetical Product Structure |
| This compound | 1. Br₂, CCl₄2. Thiourea | Thiazole Derivative | 2-Amino-4-(4-fluorophenyl)-5-(propan-2-yl)thiazole |
| This compound | 1. m-CPBA2. Phenylthiourea, Acetic Acid | Thiazole Derivative | Fused-aminothiazole structure |
| This compound | 1. NH₃, Ac₂O2. P₂O₅ | Oxazole Derivative | 4-(4-Fluorophenyl)-2,5-diisopropyl-oxazole |
Indole (B1671886) and Benzofuran-Derived Conjugates
The electrophilic nature of the β-carbon in the α,β-unsaturated ketone system of this compound makes it highly susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of indole and benzofuran-derived conjugates through Michael or conjugate addition reactions. byjus.commasterorganicchemistry.com
The conjugate addition of indoles to enones is a well-established method for forming carbon-carbon bonds. nih.gov In this reaction, the electron-rich C3 position of the indole nucleus acts as a nucleophile, attacking the β-carbon of the enone. acs.org The reaction is typically catalyzed by Brønsted or Lewis acids to activate the enone, making it more electrophilic. nih.govacs.orgscirp.org Various catalysts, including cerium(III) chloride with sodium iodide on silica (B1680970) gel, bismuth(III) bromide, and Brønsted acid ionic liquids, have been shown to efficiently promote this reaction, leading to the formation of 3-(3-oxoalkyl)indole derivatives in good yields. nih.govacs.orgscirp.org The resulting adduct retains the ketone functionality from the original scaffold, which can be used for further synthetic modifications.
Similarly, benzofuran (B130515) derivatives can be conjugated to the this compound scaffold. Specifically, benzofuran-3(2H)-ones can act as nucleophiles in asymmetric conjugate additions to α,β-unsaturated ketones. rsc.org This reaction, often catalyzed by chiral metal complexes such as those containing copper, allows for the enantioselective formation of Michael addition products. rsc.org The addition creates a new stereocenter, offering a pathway to chiral polycyclic benzofuran-type frameworks. rsc.org
The following table outlines the expected products from the conjugate addition of indole and benzofuranone to the this compound scaffold.
| Starting Material | Reagent(s) | Product Class | Hypothetical Product Structure |
| This compound | Indole, CeCl₃·7H₂O-NaI/SiO₂ | Indole Conjugate | 1-(4-Fluorophenyl)-3-(1H-indol-3-yl)-3-methylbutan-1-one |
| This compound | 2-Methylindole, BiBr₃, Ethanol | Indole Conjugate | 1-(4-Fluorophenyl)-3-methyl-3-(2-methyl-1H-indol-3-yl)butan-1-one |
| This compound | Benzofuran-3(2H)-one, Chiral Copper Catalyst | Benzofuran Conjugate | 2-(1-(4-Fluorobenzoyl)-2-methylpropyl)benzofuran-3(2H)-one |
Role of 1 4 Fluorophenyl 3 Methylbut 2 En 1 One As a Synthetic Intermediate
Precursor in the Multistep Synthesis of Complex Organic Molecules
1-(4-Fluorophenyl)-3-methylbut-2-en-1-one serves as a valuable starting material for the synthesis of a diverse array of complex organic molecules, particularly heterocyclic compounds. Its α,β-unsaturated ketone moiety provides two key reactive sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition). This dual reactivity allows for the construction of various ring systems. wikipedia.orgmasterorganicchemistry.commakingmolecules.com
One of the most prominent applications of this compound is in the synthesis of substituted pyrimidines. Pyrimidines are a core structure in many biologically active compounds, including pharmaceuticals. The reaction of this compound with guanidine (B92328) nitrate (B79036) in the presence of a base proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield 2-amino-4-(4-fluorophenyl)-6-methylpyrimidine derivatives. ijprajournal.com This straightforward approach provides a reliable route to highly functionalized pyrimidines.
Furthermore, this fluorinated chalcone (B49325) can be utilized in the Paal-Knorr synthesis of substituted furans, pyrroles, and thiophenes. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The initial step often involves a Michael addition to generate a 1,4-dicarbonyl intermediate, which then undergoes acid-catalyzed cyclization. For instance, reaction with a suitable carbon nucleophile can introduce a second carbonyl group, setting the stage for cyclization to a furan (B31954) ring. Similarly, reaction with primary amines or ammonia (B1221849) can lead to the formation of pyrrole (B145914) derivatives. researchgate.net
The reactivity of the α,β-unsaturated system also allows for various other transformations. For example, epoxidation of the double bond can lead to the formation of reactive epoxide intermediates, which can be further functionalized. Reduction of the double bond or the carbonyl group can also be selectively achieved to produce saturated ketones or allylic alcohols, respectively, which are themselves valuable synthetic intermediates.
| Reactant | Reaction Type | Product Class | Significance |
|---|---|---|---|
| Guanidine Nitrate | Michael Addition/Cyclization | Substituted Pyrimidines | Core structures in pharmaceuticals. ijprajournal.com |
| Carbon Nucleophile (e.g., enolate) | Michael Addition | 1,5-Dicarbonyl Compounds | Precursors for Paal-Knorr synthesis of furans. wikipedia.orgorganic-chemistry.org |
| Primary Amine/Ammonia | Michael Addition/Cyclization | Substituted Pyrroles | Important heterocyclic motifs in natural products and materials. researchgate.net |
Application in Retrosynthetic Analysis for Target Molecule Construction
Retrosynthetic analysis is a powerful strategy in organic synthesis for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. This compound is often identified as a key "synthon" or building block during the retrosynthetic analysis of complex fluorinated molecules.
When a target molecule contains a substituted 4-(4-fluorophenyl) moiety connected to a six-membered ring or a chain with a specific functional group at the 3-position relative to the fluorophenyl group, a retrosynthetic disconnection often leads back to this compound. The key bond cleavages in such analyses are typically those formed through Michael additions or cyclization reactions.
For example, in the retrosynthesis of a fluorinated pharmaceutical candidate containing a pyrimidine (B1678525) ring, a C-N bond disconnection within the pyrimidine ring and a subsequent C-C bond disconnection can reveal the α,β-unsaturated ketone as a logical precursor. ijprajournal.com This approach simplifies the complex target into manageable and readily available starting materials.
The presence of the fluorine atom is a crucial consideration in the retrosynthesis of many modern pharmaceuticals, as fluorine substitution can significantly improve a drug's pharmacokinetic properties. biooekonomie.denih.govnih.gov Therefore, having a reliable and versatile fluorinated building block like this compound in the synthetic chemist's toolbox is of great strategic importance.
Building Block for Natural Product Synthesis and Analogues
Natural products and their analogues are a rich source of inspiration for the development of new drugs. The incorporation of fluorine into natural product scaffolds is a common strategy to enhance their biological activity and metabolic stability. This compound can serve as a valuable building block for the synthesis of fluorinated analogues of natural products that contain a phenylpropanoid or related structural motif.
For instance, many flavonoids and chalcones are naturally occurring compounds with a wide range of biological activities. rsc.orgbath.ac.ukbiorxiv.org The synthesis of fluorinated analogues of these natural products can lead to compounds with improved pharmacological profiles. escholarship.org this compound can be used as a starting material to construct the core structure of these fluorinated analogues.
The general strategy involves utilizing the reactivity of the α,β-unsaturated ketone to build upon the molecular framework. This can include reactions that form new carbon-carbon or carbon-heteroatom bonds, allowing for the elaboration of the structure to mimic that of a natural product, but with the strategic placement of a fluorine atom. This approach has been successfully employed to create novel bioactive molecules with potential applications in medicine. nih.gov
| Natural Product Class | Role of this compound | Potential Advantage of Fluorination |
|---|---|---|
| Flavonoids/Chalcones | Provides the fluorinated A-ring and the propenone bridge. | Enhanced metabolic stability and biological activity. escholarship.org |
| Alkaloids | Can be a precursor to form part of the carbon skeleton. | Improved binding affinity to target proteins. |
Potential in the Development of Novel Organic Reagents or Ligands
The unique electronic properties and reactivity of this compound also suggest its potential as a precursor for the development of novel organic reagents or ligands for catalysis. The electron-withdrawing nature of the 4-fluorophenyl group can influence the reactivity of the α,β-unsaturated system, making it a candidate for various chemical transformations.
For example, the compound could be functionalized to create chiral ligands for asymmetric catalysis. The introduction of a chiral auxiliary or a catalytic asymmetric reaction involving the enone could lead to enantiomerically enriched products that can then be converted into chiral phosphines, amines, or other coordinating groups. Such ligands are highly valuable in the synthesis of single-enantiomer pharmaceuticals.
Furthermore, the conjugated π-system of this compound could be exploited in the design of new chromophores or fluorophores for sensing applications. Modification of the structure could lead to compounds with interesting photophysical properties that could be used as probes or sensors for various analytes.
While the direct application of this compound in the development of new reagents and ligands is an area that requires further exploration, its inherent reactivity and the presence of the fluorophenyl group provide a strong foundation for future research in this direction.
This compound is a highly valuable and versatile synthetic intermediate in organic chemistry. Its ability to serve as a precursor for complex molecules, particularly heterocycles, its utility in retrosynthetic planning, its role as a building block for fluorinated natural product analogues, and its potential for the development of novel reagents and ligands underscore its significance. The strategic incorporation of a fluorine atom imparts desirable properties to the target molecules, making this compound a key player in the ongoing quest for new and improved chemical entities in various fields of science and technology.
Future Research Directions and Prospects for 1 4 Fluorophenyl 3 Methylbut 2 En 1 One
Exploration of Unexplored Reaction Pathways and Catalytic Transformations
The reactivity of 1-(4-Fluorophenyl)-3-methylbut-2-en-1-one is largely dictated by its α,β-unsaturated carbonyl moiety, a functional group known for its diverse chemical transformations. acs.org While classical reactions of enones are well-documented, a number of modern synthetic methodologies remain to be explored for this specific fluorinated substrate.
Future work should focus on asymmetric catalysis to introduce chirality, a key feature in many functional molecules. nih.gov For instance, the development of enantioselective conjugate additions of various nucleophiles, catalyzed by chiral organocatalysts or transition metal complexes, would provide access to a range of valuable chiral building blocks. nih.gov Additionally, asymmetric aza-Michael reactions could be investigated to synthesize chiral β-amino ketones, which are important precursors for many biologically active compounds. nih.gov
The exploration of novel cycloaddition reactions also presents a promising research direction. While Diels-Alder reactions involving chalcones as dienophiles or dienes have been studied, the specific reactivity of this compound in such transformations is yet to be determined. researchgate.net Furthermore, [3+2] cycloaddition reactions with nitrile oxides or azides could lead to the synthesis of novel fluorinated heterocyclic compounds like isoxazolines and pyrazolines. mdpi.com
Photocatalysis represents another frontier for expanding the reaction scope of this compound. Visible-light-mediated transformations, such as enantioselective hydrosulfonylation or trifluoromethylation of the α,β-unsaturated system, could provide efficient and sustainable routes to novel fluorinated molecules. acs.orgresearchgate.net The unique electronic properties conferred by the fluorophenyl group may lead to interesting and unexpected reactivity under photocatalytic conditions. nih.gov
Finally, deacylative transformations of ketones, a more recent development in synthetic chemistry, could offer novel synthetic disconnections. Investigating whether the acyl group of this compound can be removed and the remaining fragment functionalized would open up new avenues for its use in synthesis.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
A thorough understanding of reaction kinetics and mechanisms is fundamental to optimizing existing synthetic protocols and discovering new transformations. The application of advanced spectroscopic techniques for real-time, in-situ monitoring of reactions involving this compound is a critical area for future research.
Table 1: Potential Spectroscopic Techniques for Real-time Monitoring
| Spectroscopic Technique | Information Provided | Potential Application for this compound |
| In-situ FT-IR Spectroscopy | Changes in vibrational modes of functional groups | Monitoring the disappearance of the C=O and C=C stretching frequencies of the enone and the appearance of new bands corresponding to the product. scispace.comutwente.nlfabad.org.trresearchgate.net |
| Online NMR Spectroscopy | Changes in the chemical environment of specific nuclei | Real-time tracking of the conversion of starting material to product by monitoring the signals of the aromatic protons, the vinyl proton, and the methyl groups. 19F NMR would be particularly useful for monitoring changes at the fluorinated ring. magritek.comrsc.orgnih.govyoutube.com |
| Raman Spectroscopy | Complementary vibrational information to IR | In-situ monitoring of reactions in aqueous or protic media where IR may be less effective. |
| UV-Vis Spectroscopy | Changes in electronic transitions and conjugation | Following the reaction progress by observing the shift in the λmax as the conjugated system of the enone is altered during the reaction. jetir.org |
The use of online NMR spectroscopy, particularly 19F NMR, would be highly advantageous for monitoring reactions of this compound. youtube.comucla.edu The fluorine atom serves as a sensitive probe to changes in its electronic environment, providing valuable mechanistic insights. ucla.edu Coupling these spectroscopic techniques with kinetic modeling will allow for the elucidation of detailed reaction mechanisms and the identification of transient intermediates.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processing offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. beilstein-journals.orgvapourtec.com The integration of the synthesis and subsequent transformations of this compound with flow chemistry and automated platforms is a logical and promising direction for future research.
Flow microreactors could be employed for the synthesis of the title compound, potentially improving yields and reducing reaction times compared to batch methods. beilstein-journals.org The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a flow system is particularly beneficial for reactions involving reactive intermediates or exothermic processes. beilstein-journals.org
Furthermore, the development of automated synthesis platforms incorporating in-line purification and analysis would significantly accelerate the exploration of the chemical space around this molecule. up.ac.zanih.govresearchgate.net Such systems would enable high-throughput screening of reaction conditions and catalysts, as well as the rapid synthesis of a library of derivatives for various applications. The automated synthesis of fluorinated organic compounds is an area of growing interest, and applying these technologies to this compound would be a valuable contribution. up.ac.zaresearchgate.net
Deeper Computational Analysis of Fluorine's Electronic and Steric Influence on Reactivity
While the general effects of fluorine substitution in organic molecules are relatively well understood, a detailed computational analysis of its specific influence on the reactivity of this compound is lacking. Future research should employ high-level quantum chemical calculations, such as Density Functional Theory (DFT), to gain deeper insights into the electronic and steric properties of this molecule. mdpi.comresearcher.lifecumhuriyet.edu.trnih.govbiointerfaceresearch.com
Table 2: Key Parameters for Computational Analysis
| Parameter | Computational Method | Insights to be Gained |
| Molecular Geometry and Conformation | DFT Geometry Optimization | Understanding the preferred conformation of the molecule and how it might influence its reactivity. biointerfaceresearch.com |
| Frontier Molecular Orbitals (HOMO-LUMO) | DFT | Predicting the sites of electrophilic and nucleophilic attack and assessing the molecule's overall reactivity. nih.gov |
| Molecular Electrostatic Potential (MEP) | DFT | Visualizing the electron density distribution and identifying regions susceptible to electrostatic interactions. nih.gov |
| Natural Bond Orbital (NBO) Analysis | DFT | Quantifying charge distribution and delocalization within the molecule to understand the electronic effects of the fluorine atom. biointerfaceresearch.com |
| Transition State Modeling | DFT | Elucidating reaction mechanisms and predicting the regioselectivity and stereoselectivity of various transformations. mdpi.com |
Such computational studies can rationalize experimentally observed reactivity and guide the design of new experiments. researcher.lifecumhuriyet.edu.trnih.gov For example, by calculating the energies of different reaction pathways, it may be possible to predict which unexplored reactions are most likely to be successful. Furthermore, a systematic computational study of a series of analogues with different substituents on the phenyl ring would provide a comprehensive understanding of the structure-activity relationships.
Design of Next-Generation Analogues for Specific Chemical Purposes
The core structure of this compound serves as an excellent starting point for the design and synthesis of next-generation analogues with tailored properties for specific chemical applications. mdpi.comnih.gov The ease of modification of the chalcone-like scaffold allows for the systematic variation of its structure to fine-tune its chemical and physical properties. acs.org
One promising area is the development of novel fluorinated building blocks for organic synthesis. By transforming the enone functionality into other reactive groups, a variety of versatile synthetic intermediates can be accessed. For example, conversion to the corresponding pyrazole (B372694) or isoxazole (B147169) derivatives could yield valuable heterocyclic building blocks. mdpi.com
Another exciting prospect is the design of fluorinated chemical probes for applications in chemical biology. The chalcone (B49325) scaffold has been used as the basis for fluorescent probes, and the introduction of a fluorine atom could modulate the photophysical properties of such molecules. nih.gov Analogues of this compound could be designed to act as covalent probes for specific biological targets, with the fluorine atom serving as a useful label for 19F NMR studies. The development of sulfonyl fluoride-based probes has shown promise in this area. rsc.org
The synthesis of these next-generation analogues will likely involve a combination of traditional and modern synthetic methods. The Claisen-Schmidt condensation, a classical method for chalcone synthesis, can be employed to introduce a wide variety of substituents on the aromatic rings. scispace.comjetir.orgmdpi.comorientjchem.orgresearchgate.net Modern catalytic methods will be essential for more complex transformations and for the introduction of chirality.
Q & A
Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-3-methylbut-2-en-1-one, and how do reaction conditions influence yield?
The compound is commonly synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 4-fluorobenzaldehyde with a methyl-substituted ketone in the presence of a base (e.g., KOH in ethanol at 0–50°C for 2–3 hours). Yield optimization requires careful control of temperature, stoichiometry, and base strength. For example, higher temperatures may accelerate side reactions, while excess base can lead to hydrolysis of the enone product . Alternative methods like Friedel-Crafts acylation using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) are also viable but may require rigorous purification to remove residual catalysts .
Q. How can structural characterization of this compound be performed to confirm its geometry?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, similar fluorophenyl enones have been resolved using SHELX programs (SHELXS for structure solution and SHELXL for refinement), achieving R-factors <0.06 . Complementary techniques include:
- NMR : ¹H and ¹³C NMR to verify substituent positions and conjugation.
- FT-IR : Confirmation of carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and enol tautomerism if present.
- UV-Vis : λ_max shifts can indicate π→π* transitions in the conjugated enone system .
Q. What safety precautions are critical when handling this compound in the lab?
While specific hazard data for this compound is limited, structurally similar fluorinated ketones may exhibit toxicity or reactivity. General precautions include:
- Use of PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Storage in inert, airtight containers away from oxidizing agents.
Refer to safety data sheets (SDS) of analogs like 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone for guidance on emergency protocols and disposal .
Advanced Research Questions
Q. How can computational methods aid in predicting the bioactivity of this compound?
Molecular docking studies (e.g., using AutoDock or Schrödinger Suite) can model interactions with target proteins. For example, fluorophenyl derivatives have been docked into enzyme active sites (e.g., Pfmrk kinase) to predict inhibition mechanisms. Key steps include:
Q. What challenges arise in crystallizing this compound, and how can they be resolved?
Fluorinated enones often exhibit poor crystal growth due to conformational flexibility. Strategies include:
- Solvent Screening : Use high-boiling solvents (e.g., DMSO or DMF) for slow evaporation.
- Co-crystallization : Introduce hydrogen-bond donors (e.g., phenolic compounds) to stabilize the lattice.
- Twinned Data Refinement : Employ SHELXL’s TWIN/BASF commands to handle twinning, as seen in fluorophenyl-triazole derivatives .
Q. How do substituent modifications (e.g., fluorine position) impact electronic properties and reactivity?
The electron-withdrawing fluorine at the para position stabilizes the carbonyl group, increasing electrophilicity. Comparative studies of ortho/meta-fluorinated analogs show:
- Reduced Reactivity : Para-substitution minimizes steric hindrance, favoring nucleophilic attacks.
- Enhanced Stability : Fluorine’s inductive effect reduces enol tautomerization, confirmed via NMR kinetics .
Q. What analytical techniques are best suited for detecting impurities in synthesized batches?
Q. How can contradictions in spectroscopic data across studies be resolved?
Discrepancies in NMR or IR spectra often arise from solvent effects or tautomeric equilibria. Mitigation strategies include:
- Standardized Solvents : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆).
- Variable-Temperature NMR : Identify tautomers by analyzing shifts at different temperatures.
- Cross-Validation : Compare data with computational predictions (e.g., Gaussian NMR simulations) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
